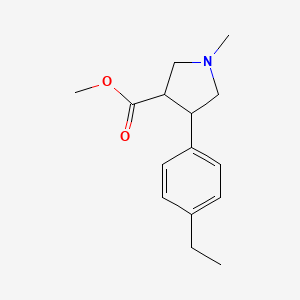
Methyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group, an ethylphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-ethylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate under acidic conditions to form the pyrrolidine ring. The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(4-ethylphenyl)-1-methylpyrrolidine-3-methanol.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Methyl 4-phenyl-1-methylpyrrolidine-3-carboxylate: Lacks the ethyl group on the aromatic ring, which may affect its biological activity and chemical reactivity.
Ethyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate: Has an ethyl ester group instead of a methyl ester, potentially altering its solubility and pharmacokinetic properties.
4-(4-Ethylphenyl)-1-methylpyrrolidine-3-carboxylic acid: The carboxylic acid form, which may have different reactivity and biological effects compared to the ester form.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 4-(4-ethylphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-4-11-5-7-12(8-6-11)13-9-16(2)10-14(13)15(17)18-3/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI Key |
JJMHMKPUTKEFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CN(CC2C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















